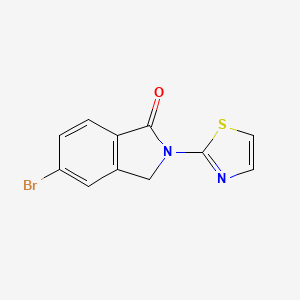
5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a thiazole ring fused with an isoindoline structure
Preparation Methods
The synthesis of 5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 5-bromo-2-thiazolylamine with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. .
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions.
Materials Science: The compound’s properties make it suitable for use in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins involved in cell signaling pathways, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol share the thiazole ring structure and exhibit similar biological activities.
Isoindoline Derivatives: Compounds containing the isoindoline structure, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, also show comparable properties and applications.
Imidazole Derivatives: Imidazole-containing compounds, such as benzimidazole derivatives, have similar chemical reactivity and biological activities, making them useful for comparison.
The uniqueness of this compound lies in its combined thiazole and isoindoline structures, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
918331-71-2 |
|---|---|
Molecular Formula |
C11H7BrN2OS |
Molecular Weight |
295.16 g/mol |
IUPAC Name |
5-bromo-2-(1,3-thiazol-2-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H7BrN2OS/c12-8-1-2-9-7(5-8)6-14(10(9)15)11-13-3-4-16-11/h1-5H,6H2 |
InChI Key |
AXOZKSPYHSBEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide](/img/structure/B14190360.png)
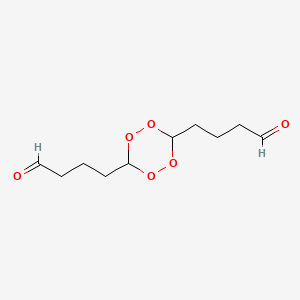
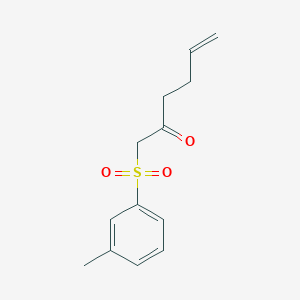
![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)
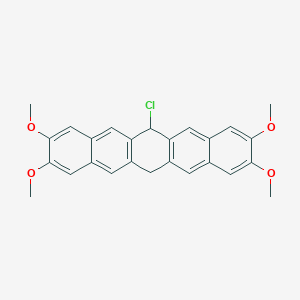
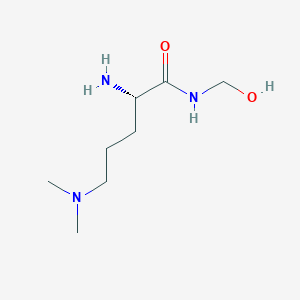

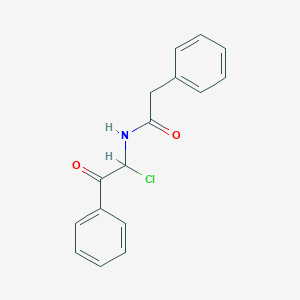
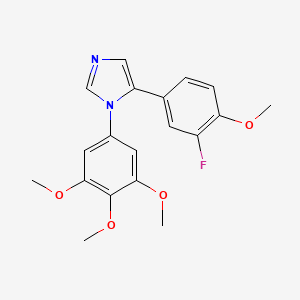
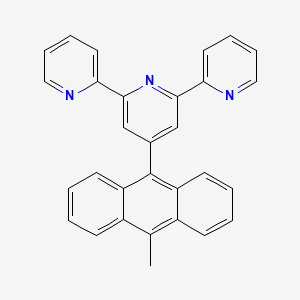
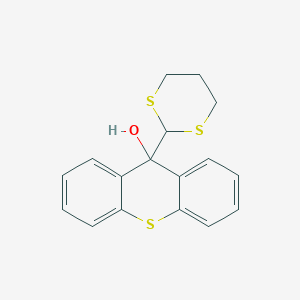
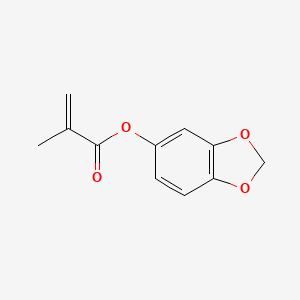
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
